Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride
Description
Crystallographic Studies and X-ray Diffraction Analysis
Crystallographic investigations of boronic acid pinacol esters reveal fundamental insights into the three-dimensional arrangement and intermolecular interactions governing these compounds. The dioxaborolane unit of pinacol boronate esters typically exhibits a nearly planar geometry, with the boron center adopting trigonal planar coordination. In related aminoboronic acid pinacol esters, such as 3-amino-4-methylbenzeneboronic acid pinacol ester hydrochloride, crystallographic data indicates specific melting point ranges of 234-238 degrees Celsius, suggesting significant intermolecular hydrogen bonding interactions.
The crystal packing arrangements in these systems are dominated by hydrogen bonding networks involving the amino groups and the hydrochloride counterion. The presence of the amino functionality creates opportunities for both intramolecular and intermolecular hydrogen bonding, while the hydrochloride provides additional stabilization through ionic interactions. The geometric constraints imposed by the dioxaborolane ring system influence the overall molecular conformation, as the ring prevents effective lone pair conjugation between the endocyclic oxygen atoms and the vacant orbital of the boron center.
X-ray diffraction studies of similar compounds demonstrate that the aromatic ring typically maintains planarity, with substituent groups adopting orientations that minimize steric interactions. The methyl ester group generally extends away from the ring plane to reduce crowding with the adjacent boronate ester functionality. Temperature-dependent diffraction studies would provide valuable information about thermal motion and molecular flexibility, particularly regarding the rotation of the methyl ester group and the conformational dynamics of the pinacol protecting group.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization tool for methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its hydrochloride salt. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that enable unambiguous identification of the compound's structural features. The aromatic protons typically appear in the 7.7-8.0 parts per million region, with the specific splitting patterns reflecting the substitution pattern on the benzene ring. The methyl ester protons manifest as a sharp singlet around 3.9 parts per million, while the amino group protons appear as a broad signal that may be exchangeable with deuterium oxide.
The pinacol ester protons contribute a characteristic singlet integrating for twelve protons in the 1.3-1.5 parts per million range, representing the four equivalent methyl groups of the dioxaborolane ring. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, although the carbon directly attached to boron is often not observed due to quadrupolar relaxation effects from the boron nuclei. Boron-11 nuclear magnetic resonance typically shows signals in the 30-35 parts per million range, characteristic of tricoordinate boron in dioxaborolane systems.
Fourier transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The ester carbonyl stretch appears around 1700 wavenumbers, while the boron-oxygen stretching vibrations of the dioxaborolane ring manifest near 1350 wavenumbers. The amino group contributes characteristic nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region. Mass spectrometry analysis provides molecular weight confirmation, with the base compound showing a molecular ion peak at mass-to-charge ratio 277.13, corresponding to the molecular formula C14H20BNO4.
The following table summarizes key spectroscopic data for the compound and related structures:
Computational Modeling of Boron-Nitrogen Electronic Interactions
Computational studies of boron-nitrogen interactions in aromatic systems provide crucial insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations with generalized gradient approximation exchange-correlation functionals have been extensively employed to investigate the nature of boron-nitrogen interactions in related systems. These computational approaches reveal that the interaction between boron and nitrogen dopants in aromatic frameworks exhibits distinct characteristics depending on their relative positions and electronic environments.
The electronic charge distribution analysis demonstrates that the amino group acts as an electron-donating substituent, while the boronate ester functions as an electron-withdrawing group. This complementary electronic nature creates a dipolar character across the aromatic ring, influencing both the ground-state properties and the reactivity patterns of the molecule. The density of states calculations indicate that the frontier molecular orbitals are significantly influenced by the boron-nitrogen electronic interactions, with the highest occupied molecular orbital typically localized on the amino group and the lowest unoccupied molecular orbital exhibiting contributions from the boron center.
First-principles computational studies suggest that boron-nitrogen interactions in aromatic systems are generally attractive when the atoms are positioned in specific geometric arrangements. The interaction energy between boron and nitrogen centers appears to be inversely proportional to the square of the separation distance, indicating a relatively short-range but significant attractive force. In the case of methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the ortho relationship between the amino group and the boronate ester creates optimal conditions for such interactions.
Structural relaxation calculations reveal that the presence of both boron and nitrogen functionalities induces subtle geometric distortions in the aromatic ring system. These distortions optimize the overlap between the nitrogen lone pair electrons and the vacant boron orbital, resulting in partial charge transfer and enhanced stability. The computational modeling also predicts that the formation of the hydrochloride salt significantly alters the electron density distribution, with the protonated amino group losing its electron-donating character and becoming electron-withdrawing. This electronic reorganization substantially modifies the reactivity profile of the compound and influences its behavior in synthetic transformations.
Properties
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5;/h6-8H,16H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBCDUUNEDAXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657334 | |
| Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-49-6 | |
| Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various biologically active compounds, suggesting that its targets could be diverse depending on the specific derivative being synthesized.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often used in the Diels-Alder reaction, a prominent carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules.
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it’s likely that the compound affects multiple pathways depending on the specific derivative being synthesized.
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents, melting point, and boiling point suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its use in the synthesis of various biologically active compounds. The specific effects would depend on the specific derivative being synthesized and its interaction with its target.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, its boiling point suggests that it may be stable at physiological temperatures.
Biological Activity
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20BClNO4
- Molecular Weight : 295.57 g/mol
- CAS Number : 44119628
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 2–8 µg/mL |
| Mycobacterium abscessus | 4–8 µg/mL |
| Mycobacterium smegmatis | 4–8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it inhibits the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
| MCF-7 (Breast Cancer) | 17.02 |
The selectivity index indicates a significant difference in effectiveness between cancerous and non-cancerous cells, suggesting a potential therapeutic window for treating breast cancer .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
- Disruption of Cellular Signaling : It may interfere with signaling pathways critical for cell proliferation and survival in cancer cells.
- Antimicrobial Mechanisms : The exact mechanism against bacteria is still under investigation but may involve disrupting cell wall synthesis or function.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in both antibacterial and anticancer applications:
- Study on Antibacterial Efficacy :
- Anticancer Research :
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride serves as a versatile building block in organic synthesis. Its boronate group allows for participation in the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules required in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacophore in drug development. Its structural features enable interactions with biological targets such as kinases and other enzymes involved in disease pathways. Case studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its utility in developing anticancer agents.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate for their inhibitory effects on specific kinases involved in tumor growth. Results indicated that certain modifications enhanced selectivity and potency.
Material Science
In material science, this compound is utilized to synthesize functional materials such as polymers and organic electronic devices. The presence of the boronate group facilitates the formation of cross-linked networks that are essential for creating durable materials with tailored properties.
Application Example :
Research has demonstrated the use of this compound in developing conductive polymers that can be used in flexible electronic devices. Its ability to form stable bonds with various substrates enhances the performance of these materials.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. The boronate ester reacts with aryl halides or triflates to form biaryl structures, critical in pharmaceutical and materials synthesis.
Typical Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80–100°C under inert atmosphere (N₂/Ar) |
| Reaction Time | 4–24 hours |
Example Reaction
The compound couples with methyl 4-bromobenzoate in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield methyl 3-amino-4-(biphenyl-4-yl)benzoate with >90% efficiency .
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to the ortho/para positions, enabling functionalization:
Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ |
| Position | Para to the amino group |
| Product | Methyl 3-amino-4-nitrobenzoate boronate |
Sulfonation
| Parameter | Value |
|---|---|
| Sulfonating Agent | SO₃/H₂SO₄ |
| Position | Ortho to the amino group |
Diels-Alder Reactions
The amino group enhances electron density in the aromatic ring, facilitating participation as a diene or dienophile in cycloadditions:
Reaction with Maleic Anhydride
| Condition | Outcome |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Product | Fused bicyclic adduct with retained boronate functionality |
Boronate Ester Transformations
The pinacol boronate group undergoes selective reactions without disrupting the amino or ester groups:
Oxidation
| Oxidizing Agent | Product |
|---|---|
| H₂O₂/NaOH | Boronic acid derivative |
| Cu(OAc)₂ | Phenolic compound via Chan-Lam coupling |
Transesterification
| Reagent | Outcome |
|---|---|
| Ethylene glycol | Formation of ethylene glycol boronate ester |
Stability and Side Reactions
Hydrolysis Sensitivity
The boronate ester hydrolyzes slowly in aqueous acidic or basic conditions, releasing boronic acid. The hydrochloride salt enhances solubility in polar solvents but requires anhydrous conditions for long-term storage .
Side Reactions
-
Aminolysis : The methyl ester group reacts with amines (e.g., NH₃) to form amides under basic conditions.
-
Thermal Decomposition : Above 150°C, the boronate ester decomposes, releasing pinacol and forming arylboronic acids.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Industrial Relevance
- Suzuki-Miyaura Coupling: The target compound’s amino group allows for sequential functionalization, making it a versatile building block in drug discovery. For instance, coupling with aryl halides can yield biaryl structures prevalent in kinase inhibitors .
- Comparative Stability Studies: Derivatives like Methyl 4-fluoro-2-(dioxaborolan-2-yl)benzoate () demonstrate superior thermal stability due to fluorine’s inductive effects, whereas the target compound’s amino group necessitates inert storage conditions to prevent oxidation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A common approach involves:
Boronate Ester Introduction : Suzuki-Miyaura coupling or direct boronation using pinacol borane to install the dioxaborolane group at the para position of the benzoate .
Amination : Selective nitration followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group at the meta position .
Hydrochloride Formation : Treatment with hydrochloric acid to generate the hydrochloride salt, as seen in analogous compounds .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize protecting groups to prevent boronate ester hydrolysis.
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and benzoate ester (δ ~3.8–4.0 ppm for methoxy groups). Aromatic protons and amine protons (if deprotonated) appear in the δ 6.5–8.0 ppm range .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the molecular ion peak for the hydrochloride adduct.
- Elemental Analysis : Validate C, H, N, and B content to ensure stoichiometric accuracy .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store in a sealed container under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the boronate ester .
- Handling : Use gloves and eye protection (H315/H319 hazards noted for similar compounds). Avoid exposure to moisture or acidic conditions, which may degrade the boronate group .
Advanced Research Questions
Q. How does the hydrochloride salt affect the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility : The hydrochloride salt increases solubility in polar solvents (e.g., water, methanol) due to ionic interactions. In non-polar solvents (e.g., DCM, toluene), solubility decreases, requiring sonication or co-solvents .
- Stability : The salt form enhances thermal stability but may promote hydrolysis in aqueous media. Conduct stability tests via accelerated aging (40°C/75% RH) and monitor by HPLC .
Q. What strategies can mitigate competing side reactions during cross-coupling reactions involving the boronate ester?
- Methodological Answer :
- Protection of Amine Group : Use Boc or Fmoc protection to prevent undesired coordination with transition-metal catalysts (e.g., Pd in Suzuki-Miyaura reactions) .
- Optimized Catalysis : Employ Pd(OAc) with SPhos ligand to enhance selectivity for the boronate group over the amine .
- Reaction Monitoring : Track byproducts (e.g., deboronation) via -NMR or LC-MS .
Q. How do structural analogs of this compound compare in reactivity for medicinal chemistry applications?
- Methodological Answer :
- Comparative Table :
- Insights : Electron-withdrawing groups (e.g., Cl, F) increase boronate electrophilicity, while bulky substituents (e.g., trifluoroethyl) alter steric accessibility .
Data Contradiction Analysis
Q. Discrepancies in reported NMR shifts for boronate esters: How should researchers validate their data?
- Methodological Answer :
- Context : Variations in δ values for pinacol methyl groups (1.3–1.5 ppm) may arise from solvent effects (DMSO vs. CDCl) or pH-dependent amine protonation .
- Resolution :
Record NMR in multiple solvents (e.g., DMSO-d, CDOD).
Compare with literature data for structurally validated analogs (e.g., 480425-35-2 ).
Experimental Design Considerations
Q. What analytical methods are critical for assessing boronate ester integrity during long-term storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
